![molecular formula C15H18N4O2S B2792009 methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate CAS No. 923139-18-8](/img/structure/B2792009.png)
methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate
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Overview
Description
“Methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a triazole ring, which is another type of five-membered ring with three nitrogen atoms. The presence of these rings, along with the sulfur atom (thio) and the ester group (butanoate), contribute to the complexity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. They exhibit a broad spectrum of activity against various bacteria and fungi, making them valuable in the development of new antimicrobial agents . The presence of the imidazole ring is crucial for the interaction with microbial enzymes, leading to the inhibition of microbial growth.
Antitubercular Agents
Compounds containing the imidazole moiety have shown promising results as antitubercular agents. They are capable of inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). This is particularly important given the rise of antibiotic-resistant strains of TB .
Anticancer Research
Imidazole derivatives are also being explored for their potential use in cancer therapy. Their ability to interfere with cell proliferation and induce apoptosis in cancer cells makes them candidates for anticancer drugs. Research is ongoing to understand their mechanisms of action and to develop compounds with higher efficacy and lower toxicity .
Anti-inflammatory Properties
The anti-inflammatory properties of imidazole derivatives make them useful in the treatment of inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting the progression of inflammatory conditions .
Antiviral Applications
Imidazole-containing compounds have been identified as potential antiviral agents. They can inhibit the replication of viruses by interfering with viral enzymes or blocking the viral entry into host cells. This area of research is particularly relevant in the context of emerging viral diseases .
Enzyme Inhibition
Imidazole derivatives can act as enzyme inhibitors, making them useful tools in biochemical research. They can be used to study enzyme mechanisms and to develop inhibitors that can regulate enzymatic activity in various biological processes .
Future Directions
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that multiple pathways are affected
Result of Action
Given the broad range of activities associated with imidazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
properties
IUPAC Name |
methyl 2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-3-12(13(20)21-2)22-15-17-16-14-18(9-10-19(14)15)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUUERVWGZFRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C2N1CCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate |
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